molecular formula C11H13N3O2 B017098 N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine CAS No. 3414-64-0

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

Cat. No.: B017098
CAS No.: 3414-64-0
M. Wt: 219.24 g/mol
InChI Key: SVNVKGIWGOHXPW-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds . The primary targets of indole derivatives are a variety of enzymes and proteins, with which they form hydrogen bonds, inhibiting their activity .

Mode of Action

The interaction of indole derivatives with their targets often results in the inhibition of the target’s activity . For example, substitution of indole at the C5 position plays an important role in Sir 2 protein inhibition . The mode of action of indole derivatives can vary depending on the specific derivative and target, but generally involves the formation of hydrogen bonds with the target, leading to changes in the target’s activity .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid (IAA) methyltransferase (IAMT) modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary depending on the specific derivative. Generally, pharmacokinetic studies would involve the investigation of the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which would impact its bioavailability .

Result of Action

The result of the action of indole derivatives can vary depending on the specific derivative and its target. For instance, indole derivatives have been found to have various biologically vital properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, antiHIV, and antidiabetic activities . The specific molecular and cellular effects would depend on the particular derivative and its mode of action.

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. For instance, the production and utilization of IAA in agriculture can be promoted by mechanism studies on the biosynthesis and functions of IAA in microorganisms . Additionally, the synthesis of indole derivatives can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Indoles interact with various enzymes, proteins, and other biomolecules. For instance, Lactobacillus, a type of bacteria, metabolizes tryptophan into indole-3-lactic acid (ILA), thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism . This leads to the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) .

Cellular Effects

Indole, 3-((dimethylamino)methyl)-5-nitro- has significant effects on various types of cells and cellular processes. Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

The exact mechanism of action of Indole, 3-((dimethylamino)methyl)-5-nitro- is not entirely understood. Indoles are known to reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .

Temporal Effects in Laboratory Settings

Indoles are known to have various biologically vital properties and their effects can change over time .

Dosage Effects in Animal Models

Indoles are known to have various biologically vital properties and their effects can vary with different dosages .

Metabolic Pathways

Indole, 3-((dimethylamino)methyl)-5-nitro- is involved in various metabolic pathways. For instance, Lactobacillus metabolizes tryptophan into ILA, leading to the synthesis of other indole derivatives including IPA and IAA .

Transport and Distribution

Indoles are known to interact with various transporters or binding proteins .

Subcellular Localization

Indoles are known to interact with various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various functional groups onto the indole core . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Cycloaddition: Dienophiles and catalysts like phosphoric acid derivatives.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized to create a wide range of bioactive compounds.

Comparison with Similar Compounds

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNVKGIWGOHXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187730
Record name Indole, 3-((dimethylamino)methyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-64-0
Record name Indole, 3-((dimethylamino)methyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3414-64-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-((dimethylamino)methyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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